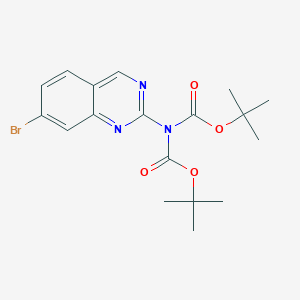
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a chemical compound with the molecular formula C18H22BrN3O4 and a molecular weight of 424.295. It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological activities .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific structure of this compound would include these quinazoline characteristics, along with the additional bromo and di-t-butoxycarbonylamino functional groups.科学的研究の応用
Inhibitors of Tyrosine Kinases in Cancer Therapy
Quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, which are critical targets in cancer therapy. For example, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have shown promise as irreversible inhibitors with enhanced antitumor activity. These compounds, by interacting covalently with the target enzymes, demonstrate significant efficacy in models of human epidermoid carcinoma, indicating their potential in cancer treatment (Tsou et al., 2001).
Synthesis and Drug Development
The synthesis and functionalization of quinazoline derivatives are crucial for the development of new pharmacologically active compounds. For instance, improved methods for the high-yield synthesis of 3H-quinazolin-4-ones, key intermediates in drug development, have been established. These methods facilitate the production of compounds like PD153035 and gefitinib, which are potent EGFR tyrosine kinase inhibitors used in treating non-small-cell lung cancer (NSCLC) (Őrfi et al., 2004).
Antimalarial Activity
Quinazoline derivatives also exhibit significant antimalarial activity. A series of 2,4-diamino-6-[(N-alkylanilino)methyl]quinazolines were synthesized and showed substantial activity against Plasmodium berghei infections in mice, highlighting their potential as antimalarial agents (Werbel et al., 1987).
Hepatoprotective Potential
Recent studies have explored the hepatoprotective potential of novel quinazoline derivatives against liver toxicity. For example, the compound Q-Br demonstrated significant antioxidant capacity and protection against liver damage induced by thioacetamide in rats, suggesting the therapeutic potential of quinazoline derivatives in liver diseases (Salama et al., 2022).
Antimicrobial Activity
Additionally, quinazoline derivatives have been investigated for their antimicrobial properties. Compounds featuring bis(azolyl)quinazoline-2,4-diamines displayed excellent antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Rekha et al., 2017).
将来の方向性
Quinazoline derivatives have shown significant potential in various fields, particularly in medicine. They have been explored for their potential applications in treating a variety of diseases, including cancer, inflammation, bacterial infections, and more . Future research may continue to explore the potential applications of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline and other quinazoline derivatives, particularly in the field of medicinal chemistry .
特性
IUPAC Name |
tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLBDUAXARQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)


![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
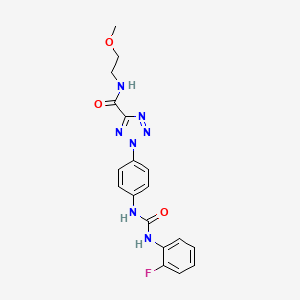
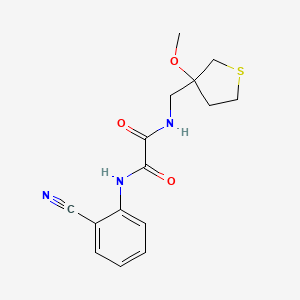

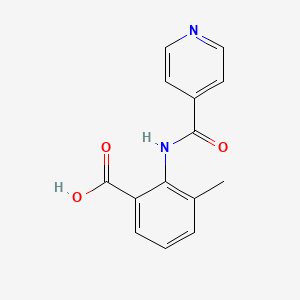
![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
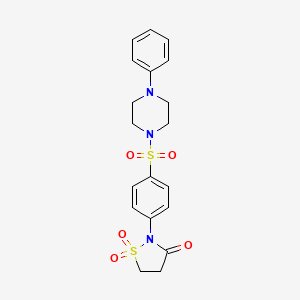
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)
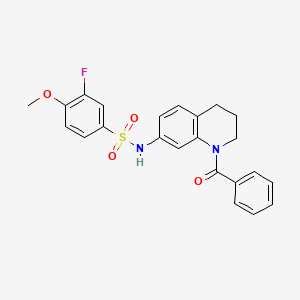
![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)